molecular formula C19H21NO3 B14706334 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid CAS No. 14921-73-4

4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid

Cat. No.: B14706334
CAS No.: 14921-73-4
M. Wt: 311.4 g/mol
InChI Key: PRELFWFBDYLXLQ-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that features a benzoic acid core with a pentyloxyphenyl group and a methylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid typically involves the condensation reaction between 4-(pentyloxy)benzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]benzoic acid
  • 4-[(E)-{[4-(Ethoxy)phenyl]methylidene}amino]benzoic acid
  • 4-[(E)-{[4-(Butoxy)phenyl]methylidene}amino]benzoic acid

Uniqueness

4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties such as solubility and hydrophobicity. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

14921-73-4

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(4-pentoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C19H21NO3/c1-2-3-4-13-23-18-11-5-15(6-12-18)14-20-17-9-7-16(8-10-17)19(21)22/h5-12,14H,2-4,13H2,1H3,(H,21,22)

InChI Key

PRELFWFBDYLXLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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